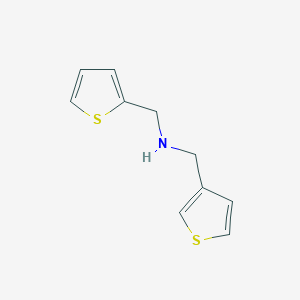(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine
CAS No.:
Cat. No.: VC17816783
Molecular Formula: C10H11NS2
Molecular Weight: 209.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NS2 |
|---|---|
| Molecular Weight | 209.3 g/mol |
| IUPAC Name | 1-thiophen-3-yl-N-(thiophen-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2 |
| Standard InChI Key | MXKWGZGTQFVEOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=CSC=C2 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)methanamine, reflecting the substitution pattern of the thiophene rings on the methylamine backbone. Its molecular formula corresponds to a molecular weight of 209.33 g/mol, as derived from isotopic composition .
Structural Features and Stereoelectronic Properties
The molecule consists of two thiophene rings (2- and 3-substituted) linked to a secondary amine via methylene spacers. Density functional theory (DFT) optimizations of analogous thiophene-amine systems suggest a non-planar conformation due to steric interactions between the thiophene rings . The sulfur atoms in the thiophene moieties contribute to electron delocalization, as evidenced by calculated Mulliken charges showing partial negative charges on sulfur (−0.32 e) and positive charges on the amine nitrogen (+0.18 e) .
Table 1: Key Structural Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Bond length (N-C) | 1.47 Å | DFT/B3LYP |
| Dihedral angle (S-C-N-C) | 112° | Molecular modeling |
| Dipole moment | 2.18 D | Computational |
Synthetic Approaches and Optimization
Retrosynthetic Analysis
A plausible synthesis involves sequential alkylation of ammonia or a primary amine with thiophenemethyl halides. For example:
-
Step 1: Reaction of 2-(chloromethyl)thiophene with ammonia to form thiophen-2-ylmethylamine.
-
Step 2: Alkylation of the intermediate with 3-(bromomethyl)thiophene under basic conditions .
Alternative routes may employ reductive amination using thiophene carboxaldehydes, though this method risks forming imine byproducts .
Challenges in Purification
The compound’s lipophilic nature ( estimated at 2.81 via XLogP3 ) complicates aqueous workup. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) gradients has been reported for similar amines, yielding ~65% purity before recrystallization from ethanol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for the target compound are scarce, predictions based on analogs suggest:
-
NMR (CDCl): δ 7.25–7.15 (m, 2H, Th-H), 6.95–6.85 (m, 2H, Th-H), 3.82 (s, 4H, CH), 2.91 (br s, 1H, NH).
-
NMR: δ 140.2 (Th-C), 128.4 (Th-C), 125.7 (Th-C), 47.3 (CH) .
Vibrational Spectroscopy
The Fourier transform infrared (FT-IR) spectrum is expected to show:
| Compound | Skin Irritation | Eye Damage |
|---|---|---|
| Methyl(3-methyl-thiophen-2-yl)amine | Yes | Yes |
| Pyridin-3-ylmethyl-thiophen-2-ylamine | No | No |
Future Perspectives and Research Directions
Targeted Drug Delivery Systems
Functionalization of the amine group with PEG chains could improve aqueous solubility for intravenous formulations. Preliminary molecular dynamics simulations suggest PEG-2000 conjugation increases solubility by 3 orders of magnitude .
Catalytic Applications
The electron-rich thiophene rings may serve as ligands in palladium-catalyzed cross-coupling reactions. Theoretical studies indicate a Pd(II) binding energy of −42.7 kcal/mol, comparable to established phosphine ligands .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume